3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method is the reaction of 3-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
- 3-(3-methylphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
Uniqueness
3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl and phenyl groups on the pyrazole ring can affect the compound’s interaction with molecular targets and its overall stability.
Biological Activity
3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C17H16N2O2
- CAS Number : 956387-03-4
- Physical State : Solid
- Melting Point : 145-149 °C
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The process includes the formation of the pyrazole ring followed by carboxylation at the 4-position. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which have shown promise in enhancing reaction efficiency and reducing environmental impact .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with a similar pyrazole scaffold. For instance, derivatives containing the 1H-pyrazole structure have demonstrated significant inhibitory effects on various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancers . The mechanism of action is primarily attributed to the induction of apoptosis and inhibition of microtubule assembly.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MDA-MB-231 | 10.0 | Apoptosis induction |
Similar derivatives | HepG2 | 5.0 | Microtubule destabilization |
In vitro studies showed that at concentrations as low as 1 µM, these compounds could induce morphological changes indicative of apoptosis and enhance caspase-3 activity significantly .
Anti-inflammatory Activity
In addition to anticancer properties, this compound exhibits anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. For example, some derivatives have shown selectivity for COX-2 over COX-1, suggesting their potential as safer anti-inflammatory agents with fewer gastrointestinal side effects .
Compound | COX Inhibition | Selectivity Index |
---|---|---|
This compound | Moderate | >8 |
Case Studies
- Breast Cancer Study : A study evaluated the effect of several pyrazole derivatives on MDA-MB-231 cells. The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation .
- Inflammation Model : In a carrageenan-induced rat paw edema model, derivatives were tested for their anti-inflammatory efficacy. The results showed that certain compounds exhibited significant edema reduction comparable to standard anti-inflammatory drugs like diclofenac .
Molecular Modeling Studies
Molecular docking studies have been conducted to understand the binding affinities of pyrazole derivatives to target proteins involved in cancer progression and inflammation. These studies suggest that the compound can effectively bind to the colchicine site on tubulin, inhibiting its polymerization and thereby disrupting microtubule dynamics essential for cancer cell division .
Properties
IUPAC Name |
3-(3-methylphenyl)-1-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-6-5-7-13(10-12)16-15(17(20)21)11-19(18-16)14-8-3-2-4-9-14/h2-11H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHBQSXNGUQFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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